7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
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Overview
Description
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that combines the structural features of quinoline and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method is the click synthesis approach, which utilizes ultrasound irradiation to facilitate the reaction . The process begins with the preparation of 7-chloroquinoline derivatives, which are then subjected to nucleophilic substitution reactions with various thiol compounds to introduce the sulfanyl group. The final step involves the cyclization of the intermediate product to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the application of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Mechanism of Action
The mechanism of action of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Artemisinin: Another antimalarial compound with a different mechanism of action.
Quinoline derivatives: Various derivatives with modifications on the quinoline ring, such as 7-chloroquinoline.
Uniqueness
The uniqueness of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one lies in its combined structural features of quinoline and benzofuran, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced efficacy in certain therapeutic areas .
Properties
Molecular Formula |
C24H24ClNO5S |
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Molecular Weight |
474 g/mol |
IUPAC Name |
7-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H24ClNO5S/c1-4-28-21-16-12-31-24(27)20(16)17(22(29-5-2)23(21)30-6-3)13-32-19-9-10-26-18-11-14(25)7-8-15(18)19/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
CDLZHEKFUCJZSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC |
Origin of Product |
United States |
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